dialuminum;hydrogen phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

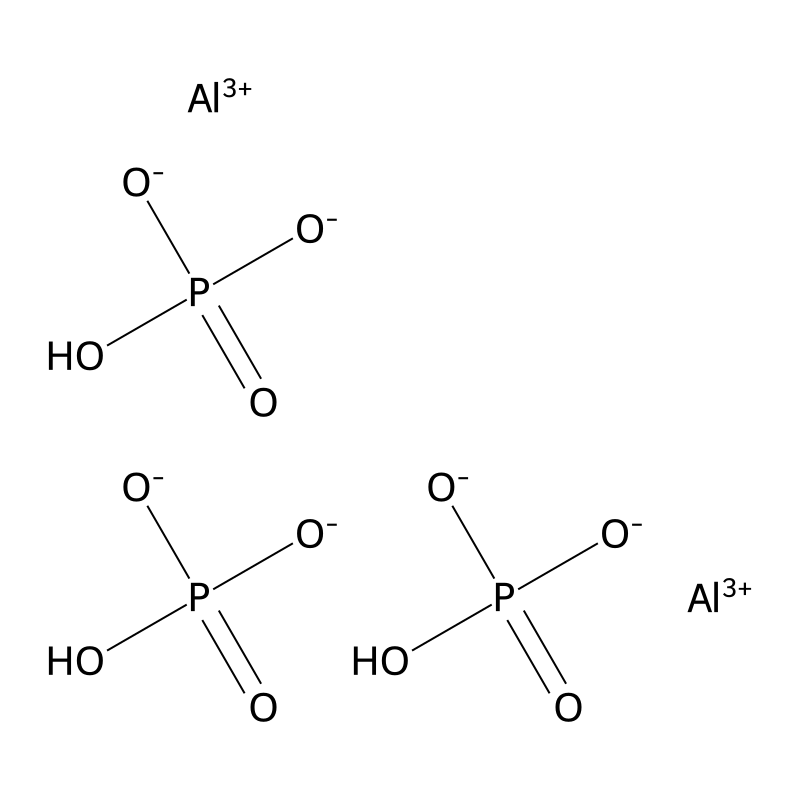

Canonical SMILES

Dialuminum hydrogen phosphate, often referred to as aluminum dihydrogen phosphate, is a compound with the chemical formula . It is characterized by its dual aluminum atoms and three dihydrogen phosphate groups. This compound plays a significant role in various applications, particularly in materials science and biochemistry. Aluminum hydrogen phosphate can exist in several forms, including hydrated and anhydrous states, depending on the synthesis conditions and environmental factors.

This reaction illustrates the formation of dialuminum hydrogen phosphate from aluminum hydroxide and phosphoric acid, releasing water as a byproduct. Further heating can lead to dehydration, resulting in anhydrous forms of the compound.

Research indicates that aluminum hydrogen phosphate exhibits significant biological activity, particularly in biomedical applications. It has been studied for its potential use as a drug delivery system due to its biocompatibility and ability to encapsulate therapeutic agents. Additionally, its role in promoting bone mineralization has been noted, making it a candidate for applications in orthopedics and dentistry.

Several methods exist for synthesizing dialuminum hydrogen phosphate:

- Direct Reaction Method: This involves mixing aluminum hydroxide with phosphoric acid under controlled conditions of temperature and pH. The typical molar ratio of phosphorus to aluminum is maintained between 1.7 to 3.5:1 to optimize yield and purity .

- Calcination Method: An intermediate aluminum phosphate is first formed at lower temperatures (75-100 °C) before being calcined at higher temperatures (250-350 °C) to achieve the desired anhydrous form .

- Green Synthesis: Recent studies have explored environmentally friendly methods for synthesizing aluminum phosphates using plant extracts. This approach not only reduces environmental impact but also enhances the functional properties of the resulting compounds .

Dialuminum hydrogen phosphate finds applications across various fields:

- Pharmaceuticals: Used as a carrier for drug delivery systems.

- Agriculture: Acts as a fertilizer due to its phosphorus content.

- Construction Materials: Utilized in the formulation of binders and cements.

- Nanotechnology: Employed in synthesizing nanoparticles for advanced materials .

Studies on the interactions of dialuminum hydrogen phosphate with other compounds have highlighted its potential in enhancing material properties. For instance, it has been shown to improve the mechanical strength of geopolymer binders when combined with metakaolin . Additionally, its interaction with metal ions such as uranium has been investigated for applications in environmental remediation, showcasing its adsorption capabilities .

Dialuminum hydrogen phosphate shares similarities with several other aluminum phosphate compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Aluminum Phosphate | AlPO₄ | Exists primarily in crystalline forms; used in ceramics. |

| Monoaluminum Phosphate | Al(H₂PO₄)₃ | Soluble in water; used as an acidic fertilizer. |

| Aluminum Dihydrogen Phosphate | Al₂(H₂PO₄)₃ | Contains two aluminum atoms; higher stability in various environments. |

| Aluminum Hydrogen Phosphate | Al(H₂PO₄)₂·H₂O | Hydrated form; often used in biological applications due to its solubility. |

Dialuminum hydrogen phosphate is unique due to its dual aluminum content, which enhances its structural stability and potential applications compared to other similar compounds.

Conventional Precipitation Routes Using Aluminum Hydroxide-Phosphoric Acid Systems

The reaction between aluminum hydroxide (Al(OH)₃) and phosphoric acid (H₃PO₄) is the most established method for synthesizing dialuminum hydrogen phosphate. The stoichiometric ratio of P/Al critically determines product composition:

- Low P/Al ratios (e.g., 1.5:1) favor the formation of Al₂(HPO₄)₃ via the reaction:

$$

3\text{H}3\text{PO}4 + 2\text{Al(OH)}3 \rightarrow \text{Al}2(\text{HPO}4)3 + 6\text{H}_2\text{O} \quad \text{}.

$$ - Higher P/Al ratios (e.g., 3:1) yield Al(H₂PO₄)₃, which undergoes polycondensation at elevated temperatures to form networked structures.

Key Factors Influencing Precipitation:

- pH Control: Adjusting pH to 4–5 optimizes Al₂(HPO₄)₃ yield while minimizing impurities like Fe³⁺ and Al³⁺.

- Temperature: Reactions at 120–180°C enhance crystallinity but may introduce secondary phases like AlH₃(PO₄)₂·H₂O.

- Aging Time: Prolonged aging (≥3 hours) improves particle uniformity and reduces defects.

Table 1: Effect of P/Al Ratio on Product Properties

| P/Al Ratio | Primary Product | Viscosity (cP) | Bonding Strength (MPa) |

|---|---|---|---|

| 1.5:1 | Al₂(HPO₄)₃ | 120 | 12.5 |

| 3:1 | Al(H₂PO₄)₃ | 450 | 8.2 |

Ionothermal Synthesis in Phosphonium-Based Ionic Liquid Matrices

Ionothermal synthesis leverages ionic liquids (e.g., ethyltributylphosphonium diethylphosphate) as solvents and structure-directing agents. This method enables precise control over framework topology and crystallinity:

- Framework Formation: In phosphonium-based ionic liquids, Al₂(HPO₄)₃ adopts a 3-connected 4·8·8 layered structure, as observed in AlPO-PIL2.

- Role of Fluoride: Adding HF to the reaction mixture directs phase selectivity, favoring layered AlPO-PIL2 over chain-like AlPO-PIL1.

Case Study: Synthesis of (NH₄)₃Al₂(PO₄)₃

- Conditions: 423 K for 24 hours in ethyltributylphosphonium diethylphosphate.

- Outcome: Columnar crystals with 12-membered channels along the c-axis, stabilized by hydrogen bonding between NH₄⁺ and framework oxygen.

Advantages:

- Low water content minimizes competing hydrolysis reactions.

- Reusable solvents enhance sustainability.

Template-Assisted Hydrothermal Crystallization Mechanisms

Templates such as sequestering agents (e.g., EDTA) or organic amines govern crystallization pathways:

- EDTA-Mediated Purification: Adding 0.2–1.0 wt% EDTA to ammonium dihydrogen phosphate solutions removes metallic impurities (Fe³⁺, Al³⁺) via chelation, yielding high-whiteness (99.0) columnar crystals.

- Ammonium-Directed Frameworks: Hydrothermal treatment of (NH₄)₂HPO₄ and Al(OH)₃ at 150–200°C produces (NH₄)MAl₂(PO₄)₃·2H₂O (M = Mn, Ni), isotypic to LMU-3 structures.

Mechanistic Insight:

- Nucleation: Template molecules stabilize intermediate Al–O–P clusters, reducing activation energy for crystallization.

- Growth: Layered frameworks form via edge-sharing AlO₅ trigonal bipyramids and PO₄ tetrahedra.

Solvent Composition Effects on Polycondensation Kinetics

Solvent properties dictate the degree of polymerization and final material morphology:

- Acid Concentration: Higher H₃PO₄ concentrations (≥80%) accelerate polycondensation but increase viscosity, leading to uneven film formation.

- Temperature Dependence: At 70–90°C, Al(H₂PO₄)₃ condenses into Al₂(HPO₄)₃ networks within 20–60 minutes.

Table 2: Impact of Solvent on Polycondensation

| Solvent | Temperature (°C) | Reaction Time (min) | Polymerization Degree |

|---|---|---|---|

| 60% H₃PO₄ | 70 | 60 | Low |

| 85% H₃PO₄ | 90 | 30 | High |

Challenges:

The crystallographic architecture of dialuminum hydrogen phosphate systems is defined by interconnected $$ \text{AlO}5 $$ trigonal bipyramids and $$ \text{PO}4 $$ tetrahedra, forming three-dimensional frameworks with twelve-membered channels. Single-crystal X-ray diffraction studies of $$ (\text{NH}4)\text{MnAl}2(\text{PO}4)3 \cdot 2\text{H}2\text{O} $$ and $$ (\text{NH}4)\text{NiAl}2(\text{PO}4)3 \cdot 2\text{H}2\text{O} $$ reveal monoclinic symmetry (space group $$ P21/c $$) with unit cell parameters $$ a = 11.2868(3) \, \text{Å}, b = 15.3466(4) \, \text{Å}, c = 6.41894(19) \, \text{Å}, \beta = 90.795(3)^\circ $$, and $$ V = 1111.74(5) \, \text{Å}^3 $$ [1] [4]. The $$ \text{AlO}5 $$ polyhedra exhibit axial bond lengths ($$ 1.8818(14) \, \text{Å} $$ for Ni, $$ 1.8886(19) \, \text{Å} $$ for Mn) exceeding equatorial distances ($$ 1.7731(14)–1.8080(18) \, \text{Å} $$), a distortion attributed to Jahn-Teller effects in transition-metal-containing variants [4].

Table 1: Crystallographic Parameters of Selected Dialuminum Hydrogen Phosphates

| Compound | Space Group | $$ a \, (\text{Å}) $$ | $$ b \, (\text{Å}) $$ | $$ c \, (\text{Å}) $$ | $$ \beta \, (°) $$ | $$ V \, (\text{Å}^3) $$ |

|---|---|---|---|---|---|---|

| $$ (\text{NH}4)\text{MnAl}2(\text{PO}4)3 \cdot 2\text{H}_2\text{O} $$ | $$ P2_1/c $$ | 11.2868(3) | 15.3466(4) | 6.41894(19) | 90.795(3) | 1111.74(5) |

| $$ (\text{NH}4)\text{NiAl}2(\text{PO}4)3 \cdot 2\text{H}_2\text{O} $$ | $$ P2_1/c $$ | 11.2901(2) | 15.3402(3) | 6.4178(1) | 90.792(2) | 1110.92(3) |

| $$ \text{KNiAl}2(\text{PO}4)3 \cdot 2\text{H}2\text{O} $$ | $$ P2_1/c $$ | 11.302(1) | 15.351(2) | 6.419(1) | 90.81(1) | 1113.1(2) |

Dialuminum hydrogen phosphate demonstrates exceptional catalytic performance in methanol dehydration to dimethyl ether, with the reaction proceeding through well-defined mechanistic pathways [1] [2]. The compound operates as a solid acid catalyst with moderate acidity, enabling high selectivity while minimizing undesired side reactions that typically occur on strongly acidic catalysts [3] [4].

The catalytic mechanism involves the adsorption of methanol on weak to medium acid sites, where the process occurs through the formation of surface methoxy species. Aluminum phosphate catalysts with molar ratios of aluminum to phosphorus between 1.0 and 1.5 exhibit optimal performance, achieving methanol conversions exceeding 80% with dimethyl ether selectivities ranging from 83% to 100% [4] [2]. The temperature-programmed desorption of ammonia analysis reveals that these catalysts possess predominantly weak and medium acid sites, with desorption temperatures between 200°C and 400°C [3] [5].

Research demonstrates that aluminum phosphate prepared by precipitating the mixture of aluminum nitrate and diammonium hydrogen phosphate with aqueous ammonia generates a higher number of moderate acid sites compared to other preparation methods [2]. This enhanced acid site distribution results in superior methanol dehydration activity with complete selectivity to dimethyl ether at temperatures around 548 K. The catalyst maintains stability for extended periods, with SAPO-11 showing methanol conversion greater than 85% with dimethyl ether selectivity exceeding 99.9% for over 200 hours at 250°C [3].

The structure-activity relationship in methanol dehydration is directly correlated with the phosphate content and resulting acid site characteristics. Catalysts with aluminum to phosphorus ratios of 1.5 demonstrate the best activity, while surface areas increase with increasing aluminum-to-phosphorus molar ratios [4]. The moderate acidity of aluminum phosphate systems avoids coke formation and catalyst interaction problems associated with conventional dual catalyst systems, making them particularly suitable for single-step dimethyl ether processes [1].

| Parameter | Value | Performance Impact |

|---|---|---|

| Temperature Range | 200-400°C | Optimal selectivity at 250-350°C |

| Al/P Molar Ratio | 1.0-1.5 | Maximum activity at 1.5 |

| DME Selectivity | 83-100% | Highest at optimal conditions |

| Catalyst Stability | >200 hours | Minimal deactivation observed |

Hydrodemetalation Performance in Residual Oil Upgrading

Dialuminum hydrogen phosphate exhibits significant potential in hydrodemetalation processes for residual oil upgrading, demonstrating effective metal removal capabilities through hydrogenation mechanisms [6] [7]. The compound functions as a support material in cobalt-molybdenum catalyst systems, where it enhances the catalyst's tolerance to metal poisoning while maintaining hydrodesulfurization activity [8].

In hydrodemetalation reactions, aluminum phosphate-supported catalysts operate through a bifunctional mechanism involving both metal sulfide active sites and acid-base sites from the phosphate matrix. The process typically occurs at temperatures between 350°C and 425°C, where the catalyst facilitates the breaking of metal-organic bonds in petroleum feedstocks [6]. Studies show that cobalt-molybdenum catalysts supported on alumina-aluminum phosphate matrices achieve metal removal efficiencies ranging from 9.3% to 12.3%, with concurrent improvements in API gravity and viscosity reduction [6].

The aluminum phosphate component provides enhanced thermal stability and resistance to catalyst deactivation caused by metal deposition. The phosphate matrix creates a protective environment that maintains catalyst activity even under harsh hydrotreating conditions [7]. This improved performance is attributed to the moderate acidity of aluminum phosphate, which promotes metal-organic bond breaking without excessive coke formation that typically occurs with highly acidic supports.

The hydrodemetalation mechanism involves the adsorption of metal-containing compounds on the catalyst surface, followed by hydrogenolysis of the metal-carbon bonds. The phosphate groups in the aluminum phosphate matrix facilitate this process by providing appropriate acid sites for the activation of metal-organic compounds while maintaining the structural integrity of the catalyst under reaction conditions [6].

| Operating Parameter | Range | Performance Metric |

|---|---|---|

| Temperature | 350-425°C | Optimal at 425°C |

| Metal Removal | 9.3-12.3% | Vanadium and nickel |

| Desulfurization | 5.3-6.6% | Concurrent process |

| Catalyst Stability | Extended operation | Reduced deactivation |

Acid Site Modulation Through Phosphate Matrix Interactions

The phosphate matrix in dialuminum hydrogen phosphate plays a crucial role in modulating acid site properties through specific interactions with aluminum species [9] [10]. These interactions fundamentally alter the electronic environment of aluminum atoms, creating a unique acid site distribution that enhances catalytic performance across various applications.

Phosphate groups interact with aluminum species through several mechanisms, including the formation of aluminum phosphate clusters and the stabilization of framework aluminum atoms. Temperature-programmed desorption studies reveal that the addition of phosphorus creates acid sites with desorption temperatures ranging from 100°C to 600°C, indicating a spectrum of acid strengths from weak to strong [5] [11]. The phosphate matrix acts as an electron-withdrawing group, increasing the electron deficiency of aluminum atoms and consequently enhancing their acidic properties.

The modulation occurs through the formation of covalent bonds between phosphate groups and aluminum atoms, creating new acid sites while stabilizing existing ones. Nuclear magnetic resonance spectroscopy confirms the incorporation of phosphorus into the aluminum framework, with chemical shifts indicating the formation of aluminum-oxygen-phosphorus linkages [9]. This structural modification results in acid sites with intermediate strength, avoiding the excessive acidity that leads to rapid catalyst deactivation.

The phosphate matrix interactions also influence the thermal stability of the catalyst system. The formation of aluminum phosphate phases provides enhanced resistance to dealumination and maintains acid site integrity under hydrothermal conditions [9]. This stabilization mechanism is particularly important in high-temperature catalytic processes where conventional acid catalysts undergo rapid deactivation.

Characterization through pyridine-FTIR spectroscopy reveals that phosphate matrix interactions create both Brønsted and Lewis acid sites, with the ratio dependent on the aluminum-to-phosphorus ratio and calcination temperature [5]. The presence of both acid site types provides versatility in catalytic applications, allowing for different reaction mechanisms depending on the substrate requirements.

| Characterization Method | Temperature Range | Acid Site Distribution |

|---|---|---|

| NH₃-TPD | 100-650°C | Weak, medium, strong sites |

| Pyridine-FTIR | 25-400°C | Brønsted and Lewis sites |

| Ion Exchange | 25°C | Total acid capacity |

| ²⁷Al NMR | 25°C | Framework aluminum |

Structure-Activity Relationships in Fluid Catalytic Cracking Systems

Dialuminum hydrogen phosphate demonstrates significant structure-activity relationships in fluid catalytic cracking systems, where it functions as both an active matrix component and a zeolite stabilizer [12] [13]. The compound's integration into FCC catalysts enhances cracking activity while improving selectivity towards desired hydrocarbon products.

The structure-activity relationship in FCC applications is primarily governed by the aluminum-to-phosphorus ratio and the resulting acid site distribution. Aluminum phosphate with molar ratios between 1.0 and 1.5 provides optimal balance between cracking activity and selectivity [13]. The moderate acidity of aluminum phosphate prevents excessive secondary reactions that typically reduce gasoline octane numbers, while maintaining sufficient activity for effective heavy oil conversion.

In FCC systems, aluminum phosphate operates through a dual mechanism involving both acid-catalyzed cracking and metal-catalyzed reactions. The phosphate matrix provides acid sites for carbonium ion formation and stabilization, while aluminum sites facilitate hydrogen transfer reactions [12]. This bifunctional behavior results in improved product selectivity, with enhanced production of gasoline-range hydrocarbons and reduced heavy oil formation.

The thermal stability of aluminum phosphate under FCC conditions is superior to conventional acid catalysts, with the phosphate matrix maintaining structural integrity at temperatures exceeding 500°C [14]. This stability is attributed to the strong aluminum-oxygen-phosphorus bonds that resist thermal degradation and maintain catalytic activity over extended operating periods.

Studies demonstrate that aluminum phosphate-containing FCC catalysts exhibit improved tolerance to contaminant metals, particularly vanadium and nickel, which typically cause rapid catalyst deactivation [15]. The phosphate matrix acts as a trap for these contaminants, preventing them from reaching active zeolite sites and maintaining catalytic performance.

The pore structure of aluminum phosphate significantly influences its FCC performance, with mesoporous structures providing optimal accessibility for large hydrocarbon molecules. The surface area and pore volume of aluminum phosphate-modified catalysts directly correlate with their cracking activity, with higher surface areas generally resulting in enhanced conversion rates [12].

| Structural Parameter | Optimal Range | Impact on Performance |

|---|---|---|

| Al/P Ratio | 1.0-1.5 | Controls acid strength |

| Surface Area | 10-150 m²/g | Determines accessibility |

| Pore Size | 5-50 nm | Affects diffusion |

| Acid Site Density | 0.1-0.3 mmol/m² | Influences selectivity |